![molecular formula C₃₈H₄₄N₆O₁₀ B1141258 Irbesartan N-|A-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester CAS No. 224170-69-8](/img/structure/B1141258.png)
Irbesartan N-|A-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester
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Description
Irbesartan N-|A-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester (INAME) is a novel synthetic compound that has been developed for use in laboratory experiments. INAME is a prodrug of irbesartan, a selective angiotensin II receptor antagonist drug used to treat high blood pressure. INAME is produced by the reaction of irbesartan with a glucuronide ester, which is then methylated. This compound has been shown to have a variety of biochemical and physiological effects, and is an attractive option for use in laboratory experiments.
Scientific Research Applications
1. Treatment of Type 2 Diabetes and Microalbuminuria Irbesartan has been used in the treatment of patients with Type 2 Diabetes and Microalbuminuria . The Irbesartan in Patients with Type 2 Diabetes and Microalbuminuria (IRMA 2) study evaluated the impact of irbesartan treatment on biomarkers of low-grade inflammation, endothelial dysfunction, growth factors, and advanced glycation end products (AGEs) . The study found that irbesartan treatment reduces low-grade inflammation in this high-risk population, which may reduce the risk of micro- and macrovascular disease .
Antihypertensive Activity
Irbesartan is an angiotensin II receptor antagonist drug with antihypertensive activity . It is used in the treatment of hypertension and heart failure .
Enhancement of Solubility and Bioavailability
The bioavailability of Irbesartan is limited due to poor solubility and first-pass metabolism . Research has been conducted to design, develop, and characterize cyclodextrin complexed Irbesartan loaded solid lipid nanoparticles for enhanced solubility, sustained release behavior, and subsequently improved bioavailability through oral administration .
4. Reduction of Biomarkers of Inflammatory Activity Irbesartan treatment has been found to reduce biomarkers of inflammatory activity in patients with Type 2 Diabetes and Microalbuminuria . This includes a significant decrease in high-sensitivity C-reactive protein (hs-CRP) and fibrinogen, and a slower increase in interleukin (IL)-6 compared to the placebo group .
5. Potential Role in Reducing Cardiovascular Disorders The enhanced activity of the renin-angiotensin-aldosterone system (RAAS) in diabetes plays an important role in the hemodynamic and nonhemodynamic pathogenetic mechanisms involved in kidney and cardiovascular disorders . Irbesartan, by diminishing RAAS activity, may play a beneficial role in reducing these disorders .
6. Potential Role in Reducing Kidney Disorders As mentioned above, the enhanced RAAS activity in diabetes plays a significant role in kidney disorders . By diminishing RAAS activity, Irbesartan may also play a beneficial role in reducing kidney disorders .
properties
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSGMKYWGKQGGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N6O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester |
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